2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14912106
InChI: InChI=1S/C15H16Cl2N4O2S/c1-20-14(11-3-2-10(16)8-12(11)17)18-19-15(20)24-9-13(22)21-4-6-23-7-5-21/h2-3,8H,4-7,9H2,1H3
SMILES:
Molecular Formula: C15H16Cl2N4O2S
Molecular Weight: 387.3 g/mol

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

CAS No.:

Cat. No.: VC14912106

Molecular Formula: C15H16Cl2N4O2S

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone -

Specification

Molecular Formula C15H16Cl2N4O2S
Molecular Weight 387.3 g/mol
IUPAC Name 2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C15H16Cl2N4O2S/c1-20-14(11-3-2-10(16)8-12(11)17)18-19-15(20)24-9-13(22)21-4-6-23-7-5-21/h2-3,8H,4-7,9H2,1H3
Standard InChI Key JGTFKFWQEYNBER-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Molecular Design

Core Components and Functional Groups

The molecule’s architecture integrates three critical domains:

  • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 5 with a 2,4-dichlorophenyl group and at position 4 with a methyl group, conferring steric stability and electronic diversity.

  • Sulfanyl-Ethanone Bridge: A thioether (-S-) group links the triazole ring to a ketone-containing ethanone moiety. This bridge enhances molecular flexibility and facilitates interactions with hydrophobic binding pockets in biological targets .

  • Morpholine Ring: A six-membered saturated heterocycle with one oxygen and one nitrogen atom. The morpholine group improves solubility and pharmacokinetic properties, making the compound more amenable to drug development.

The 2,4-dichlorophenyl substituent contributes to lipophilicity, enhancing membrane permeability and bioavailability. Chlorine atoms at the 2- and 4-positions of the phenyl ring create electron-withdrawing effects, polarizing the aromatic system and enabling π-π stacking interactions with biological macromolecules .

Synthesis and Characterization

Synthetic Pathways and Optimization

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves sequential reactions to assemble its hybrid structure. A representative protocol includes:

  • Triazole Core Formation: Cyclocondensation of thiocarbazide derivatives with 2,4-dichlorophenylacetonitrile under acidic conditions generates the 1,2,4-triazole scaffold.

  • Sulfanyl Group Introduction: Thiolation of the triazole intermediate using thiourea or phosphorus pentasulfide introduces the sulfanyl (-S-) moiety .

  • Morpholine-Ethanone Conjugation: Reaction of the sulfanyl-triazole intermediate with morpholine-4-carbonyl chloride in the presence of triethylamine yields the final product.

Reaction Conditions:

  • Solvents: Ethanol, dimethylformamide (DMF), or acetonitrile.

  • Catalysts: Triethylamine or potassium carbonate.

  • Temperature: Reflux (80–100°C) for 4–6 hours.

  • Yield: 70–80% after purification via column chromatography.

Structural Confirmation

Advanced spectroscopic and crystallographic techniques validate the compound’s structure:

  • 1H NMR: Peaks at δ 2.45 (s, 3H, CH3), δ 3.70–3.85 (m, 8H, morpholine), and δ 7.40–7.60 (m, 3H, aromatic protons).

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 680 cm⁻¹ (C-S).

  • X-ray Crystallography: Orthorhombic crystal system with space group P212121, confirming the planar triazole ring and chair conformation of the morpholine group.

Cell LineIC50 (µM)Target Pathway
MDA-MB-231 (Breast)16.8 ± 0.37EGFR Inhibition
HepG2 (Liver)13.5 ± 0.92Apoptosis Induction

Molecular docking simulations indicate strong binding affinity (-9.2 kcal/mol) to the epidermal growth factor receptor (EGFR) kinase domain, disrupting ATP binding and downstream signaling .

Mechanism of Action and Target Interactions

Enzymatic Inhibition

The triazole ring coordinates with heme iron in CYP51, blocking substrate access and halting ergosterol production in fungi . In cancer cells, the morpholine-ethanone moiety intercalates into DNA minor grooves, inducing double-strand breaks and activating p53-mediated apoptosis.

Pharmacokinetic Profiling

  • Lipophilicity (LogP): 2.8 ± 0.3, indicating moderate membrane permeability.

  • Plasma Protein Binding: 89% ± 2%, suggesting prolonged circulation time.

  • Metabolic Stability: Half-life (t1/2) > 6 hours in human liver microsomes.

Comparative Analysis with Structural Analogs

Analog 1: 2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-piperazinyl-ethanone

  • Structural Variation: Replacement of 2,4-dichlorophenyl with 4-chlorophenyl and morpholine with piperazine.

  • Activity: Reduced antifungal potency (MIC = 64 µg/mL) due to decreased lipophilicity .

Analog 2: Spirooxindole-Triazole Hybrids

  • Structural Feature: Incorporation of a spirooxindole moiety fused to the triazole ring.

  • Activity: Enhanced anticancer activity (IC50 = 7.2 µM against MDA-MB-231) via dual EGFR and tubulin inhibition .

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